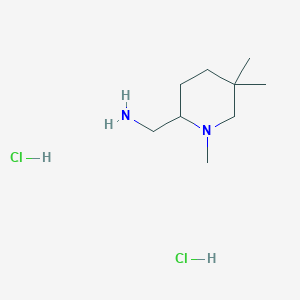

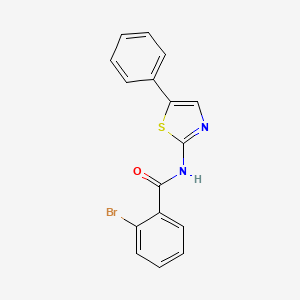

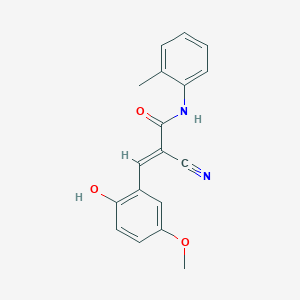

2-(Cyclopentylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Cyclopentylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, also known as CPME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPME belongs to the class of thiazepanes and has been found to exhibit a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Anti-inflammatory Activity

- A study involving the synthesis of thiophene derivatives, including compounds with morpholino groups, demonstrated moderate to good anti-inflammatory activity in albino rats. Specifically, a compound with an additional morpholine ring beside the thiophene ring showed more significant anti-inflammatory effects than the standard drug, indomethacin, suggesting its potential as an anti-inflammatory agent (Helal et al., 2015).

Antituberculosis and Cytotoxicity Studies

- Research on 3-heteroarylthioquinoline derivatives showed significant in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds demonstrating high activity levels and low cytotoxic effects, indicating their potential in antituberculosis therapy (Chitra et al., 2011).

Anticancer Activity

- Oxime ethers containing heterocyclic, alicyclic, or aromatic moiety were studied for their cytotoxicity against the HeLa cancer cell line. Compounds with potential antitumor activity were identified, demonstrating the chemotherapeutic potential of such derivatives (Kosmalski et al., 2022).

Antibacterial Activity

- A novel series of pyrazole derivatives synthesized from morpholino acetophenone exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential in addressing bacterial infections (Khumar et al., 2018).

Antitrypanosomal Activity and Toxicity

- The synthesis and evaluation of thioamides for their trypanocidal activity and toxicity revealed weak activities against Trypanosoma brucei brucei but highlighted the potential of certain derivatives for cancer treatment due to their selective toxicity (Agnimonhan et al., 2012).

HIV-1 Replication Inhibitors

- Research on N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives identified compounds that inhibited HIV-1 replication, suggesting a pathway for developing new antiretroviral drugs (Che et al., 2015).

Propriétés

IUPAC Name |

2-cyclopentylsulfanyl-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O2S2/c20-17(14-23-16-4-1-2-5-16)19-6-3-11-22-13-15(19)12-18-7-9-21-10-8-18/h15-16H,1-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJJNIBKXWDTCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCCSCC2CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopentylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2426375.png)

![4-acetyl-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2426383.png)

![5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2426384.png)

![[1-(1H-pyrazol-1-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2426392.png)

![8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2426395.png)